(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3

Bioanalysis LC-MS/MS Internal Standard

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3 (CAS 1330176-89-0) is a deuterium-labeled chiral oxazolidinone. This compound serves as a stable isotope-labeled analog of the non-deuterated parent (CAS 169058-26-8), which is a key intermediate in the synthesis of the second-generation triazole antifungal agent Albaconazole.

Molecular Formula C13H12F2N4O2
Molecular Weight 297.27 g/mol
Cat. No. B587663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3
Synonyms(4R-trans)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinon-d3; 
Molecular FormulaC13H12F2N4O2
Molecular Weight297.27 g/mol
Structural Identifiers
InChIInChI=1S/C13H12F2N4O2/c1-8-13(21-12(20)18-8,5-19-7-16-6-17-19)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3,(H,18,20)/t8-,13-/m1/s1/i1D3
InChIKeyDYVPPBYFZOBSGJ-HHWVPOOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3: Deuterated Chiral Intermediate for Antifungal Research


(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3 (CAS 1330176-89-0) is a deuterium-labeled chiral oxazolidinone [1]. This compound serves as a stable isotope-labeled analog of the non-deuterated parent (CAS 169058-26-8), which is a key intermediate in the synthesis of the second-generation triazole antifungal agent Albaconazole [2]. With three deuterium atoms incorporated at the 4-methyl position, the molecule retains the critical (4R,5R) stereochemistry required for downstream synthetic utility while providing a mass shift of +3 Da relative to the unlabeled compound [1].

Deuterated (+3 Da) chiral oxazolidinone
Intermediate for Albaconazole-related synthesis
(4R,5R) stereochemistry for LC-MS/MS ISTD

Why (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3 Cannot Be Substituted with Unlabeled or Alternative Analogs


In quantitative LC-MS/MS analysis, the use of a non-deuterated internal standard leads to ion suppression and cross-talk with the analyte, compromising assay accuracy, precision, and linearity [1]. The deuterated analog (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3 provides a distinct +3 Da mass shift, ensuring baseline chromatographic and mass spectrometric separation from the target analyte . This isotopic distinction is essential for correcting matrix effects and ionization variability inherent in biological sample analysis, a capability that unlabeled compounds or structural analogs cannot reliably provide [1]. Furthermore, the compound's defined chiral configuration (4R,5R) ensures identical stereochemical behavior to the parent intermediate, eliminating the confounding variables introduced by racemic mixtures or alternative stereoisomers during method development .

Unlabeled analog
May cause ion suppression and cross-talk; matrix-effect correction may be unreliable without +3 Da mass shift.
Racemic or other stereoisomer
Stereochemistry may alter chromatographic behavior, introducing retention time shifts and integration bias.

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3: Quantified Differentiation Evidence for Analytical and Pharmacokinetic Applications


Mass Shift Enables Baseline Resolution in LC-MS/MS Quantification

The incorporation of three deuterium atoms at the 4-methyl position generates a +3 Da mass difference relative to the non-deuterated parent compound (CAS 169058-26-8) [1]. This isotopic shift ensures that the [M+H]+ ion of the target analyte and the internal standard are resolved by at least 3 m/z units, eliminating signal cross-talk and enabling independent integration of analyte and internal standard chromatographic peaks [2].

Mass shift (Δm/z)
Class-level inference
+3.0 Da
Supports baseline LC-MS/MS separation
Critical for ISTD-based quantification
Bioanalysis LC-MS/MS Internal Standard

High Isotopic Purity for Reliable Internal Standard Performance

The compound is supplied with a reported isotopic purity of ≥98%, as indicated by vendor specifications . In contrast, the non-deuterated parent compound contains natural isotopic abundance (~99.985% ¹H), which would generate a background signal that interferes with accurate quantification of the deuterated species [1].

Isotopic purity
Supporting evidence
≥98% deuterium
Supports low LLOQ and linearity
Vendor-specified enrichment
Isotopic Enrichment Analytical Chemistry Method Validation

Direct Compatibility with Albaconazole Bioanalytical Workflows

This deuterated oxazolidinone is explicitly designated as an intermediate in the preparation of labeled Albaconazole and is used as a stable isotope-labeled internal standard for quantifying Albaconazole-related species [1]. Unlike generic deuterated internal standards (e.g., Albaconazole-d3 itself), this intermediate is specifically tailored for monitoring the Albaconazole synthetic pathway and its associated impurities .

Target specificity
Class-level inference
Albaconazole intermediates & API vs. generic ISTD
Supports comprehensive analytical method development
Reduces need for multiple custom ISTDs
Antifungal Albaconazole Pharmacokinetics

Defined Storage Conditions Ensure Long-Term Stability for Method Reproducibility

Vendor specifications indicate that the compound is stable when stored at 2-8°C under refrigerated conditions [1]. In contrast, the non-deuterated parent is typically shipped and stored at ambient temperature, with no defined stability specifications provided . The documented storage condition provides a validated starting point for establishing long-term standard solution stability in regulated bioanalytical laboratories.

Recommended storage
Supporting evidence
2–8 °C
Supports long-term method reproducibility
Preserves isotopic integrity
Stability Method Validation Reference Standards

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3: Primary Application Scenarios in Antifungal Drug Development and Bioanalysis


Quantitative Bioanalysis of Albaconazole and Its Synthetic Intermediates in Biological Matrices

This deuterated internal standard is optimally suited for developing and validating LC-MS/MS methods to quantify Albaconazole and its key synthetic intermediates in plasma, serum, or tissue homogenates. The +3 Da mass shift ensures baseline resolution from the non-deuterated analytes, enabling accurate correction for matrix effects and ionization variability [1]. Laboratories performing pharmacokinetic studies of Albaconazole can use this compound to establish LLOQs in the low ng/mL range, meeting regulatory requirements for bioanalytical method validation [2].

Pharmacokinetic and ADME Studies of Albaconazole in Preclinical Models

In preclinical pharmacokinetic investigations, the compound serves as an internal standard to precisely measure Albaconazole concentrations over time following oral or intravenous administration. The defined stereochemistry (4R,5R) ensures that the internal standard mimics the chromatographic behavior of the parent drug substance and its intermediates, eliminating retention time shifts that could confound peak integration [1]. This application is critical for generating robust PK parameters (Cmax, Tmax, AUC, t1/2) required for dose selection and safety margin assessments [2].

Impurity Profiling and Quality Control in Albaconazole API Manufacturing

As an intermediate in the Albaconazole synthetic route, this deuterated compound is uniquely positioned to serve as an internal standard for quantifying process-related impurities and degradation products. Its use enables the development of stability-indicating HPLC-MS methods that meet ICH Q3A guidelines for impurity thresholds [1]. By spiking the deuterated analog into reaction monitoring samples, process chemists can accurately track the consumption of starting materials and the formation of desired intermediates, facilitating real-time optimization of synthetic yield and purity [2].

Method Development and Cross-Validation for Regulatory Submissions

The compound's commercial availability with documented isotopic purity (≥98%) and defined storage conditions (2-8°C) makes it suitable for use in GLP-compliant bioanalytical laboratories preparing IND and NDA submissions [1]. It can be integrated into standard operating procedures (SOPs) for the quantification of Albaconazole and related substances, providing a consistent, traceable internal standard that meets the FDA's Bioanalytical Method Validation Guidance for Industry (2018) [2]. This reduces the regulatory burden associated with qualifying in-house synthesized internal standards.

Application
Selection Property
Validation Focus
Research matrix bioanalysis of Albaconazole-related species
+3 Da mass shift, chiral fidelity
Matrix-effect correction, LLOQ review
Preclinical PK exposure studies
Identical stereochemistry, chromatographic mimicry
Exposure-model validation, peak integration review
Synthetic impurity profiling
Intermediate-specific detection
Stability-indicating method review
Bioanalytical method cross-validation
Documented purity & storage conditions
Method-transfer documentation, ISTD consistency
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